1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 915911-05-6
VCID: VC21520118
InChI: InChI=1S/C14H22N2O3S/c1-4-19-13-11-12(2)5-6-14(13)20(17,18)16-9-7-15(3)8-10-16/h5-6,11H,4,7-10H2,1-3H3
SMILES: CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C
Molecular Formula: C14H22N2O3S
Molecular Weight: 298.4g/mol

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine

CAS No.: 915911-05-6

Cat. No.: VC21520118

Molecular Formula: C14H22N2O3S

Molecular Weight: 298.4g/mol

* For research use only. Not for human or veterinary use.

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine - 915911-05-6

Specification

CAS No. 915911-05-6
Molecular Formula C14H22N2O3S
Molecular Weight 298.4g/mol
IUPAC Name 1-(2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine
Standard InChI InChI=1S/C14H22N2O3S/c1-4-19-13-11-12(2)5-6-14(13)20(17,18)16-9-7-15(3)8-10-16/h5-6,11H,4,7-10H2,1-3H3
Standard InChI Key AMCOCGVOMAFVOJ-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C
Canonical SMILES CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C

Introduction

Chemical Structure and Properties

Molecular Identity and Structural Features

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine contains several key structural elements that define its chemical behavior and potential biological activities. The compound features a 2-ethoxy-4-methylphenyl group connected via a sulfonyl linkage to a 4-methylpiperazine ring, creating a molecule with both lipophilic and hydrophilic regions.

This compound shares structural similarities with other sulfonyl-containing compounds that have been extensively studied for their pharmacological properties, particularly those featuring piperazine rings connected to aromatic systems through sulfonyl bridges. The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms in opposing positions, is a common pharmacophore in many bioactive compounds.

Physicochemical Properties

Based on its structural features and comparison with similar compounds, 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine likely exhibits the following physicochemical properties:

PropertyValueBasis
Molecular FormulaC14H22N2O3SStructural analysis
Molecular WeightApproximately 298.4 g/molCalculated from formula
AppearanceLikely a crystalline solidBased on similar compounds
SolubilityModerately soluble in organic solvents; limited water solubilityBased on structural features
LogPEstimated 2.0-3.0Based on similar sulfonamide structures
Hydrogen Bond Acceptors5 (O and N atoms)Structural analysis
Hydrogen Bond Donors0Structural analysis

The presence of the sulfonyl group (SO2) creates a region of relatively high electron density, while the ethoxy and methyl substituents on the phenyl ring contribute to the molecule's lipophilicity. The 4-methylpiperazine moiety contributes to the compound's basic character and potential for hydrogen bonding interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine likely follows reaction pathways similar to those used for structurally related compounds. Based on established synthetic approaches for sulfonamide derivatives, several potential synthetic routes can be proposed:

Route 1: Sulfonylation of 4-methylpiperazine
This approach would involve the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine or pyridine. The reaction typically proceeds through nucleophilic substitution at the sulfonyl center .

Route 2: Microwave-assisted synthesis
Microwave-assisted synthesis has been effectively employed for preparing structurally similar sulfonamide derivatives, potentially offering advantages in terms of reaction time and yield . This approach could involve heating a mixture of the appropriate sulfonyl chloride and 4-methylpiperazine under controlled microwave conditions.

Route 3: Alternative approaches
Other synthetic strategies might involve modification of preexisting sulfonamide structures or construction of the piperazine ring after establishment of the sulfonamide linkage, depending on the availability of starting materials and desired scale of synthesis.

Research and Development Status

Current Research Findings

While specific research on 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine is limited in the available literature, studies on structurally similar compounds provide valuable insights:

  • Research on sildenafil analogues has demonstrated that modifications to the sulfonamide portion of these molecules can significantly influence their potency and selectivity as PDE5 inhibitors .

  • Several sildenafil analogues featuring variations in the piperazine substitution pattern have shown IC50 values in the nanomolar range, comparable to sildenafil itself .

  • Compounds containing the phenylsulfonyl-piperazine structural unit have demonstrated concentration-dependent relaxation effects in isolated vascular tissues, suggesting potential cardiovascular applications .

Comparative Analysis

Table 2: Comparison of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine with Structurally Related Compounds

CompoundStructural DifferencesReported ActivitiesReference
SildenafilContains pyrazolopyrimidinone systemPDE5 inhibition, vasodilation
1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazineAdditional isopropyl group at 5-positionPotential biological activities under investigation
2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanolHydroxyethyl group on piperazine, different phenyl substitutionNot fully characterized
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazinePyridine ring instead of phenyl, different substituentsUnder investigation

Development Challenges and Opportunities

The development of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine as a potential therapeutic agent would face several challenges and opportunities:

Challenges:

  • Establishing a comprehensive pharmacological profile, including target specificity and off-target effects

  • Optimization of physicochemical properties to achieve appropriate pharmacokinetic characteristics

  • Development of efficient and scalable synthetic routes

  • Differentiation from existing drugs containing similar structural elements

Opportunities:

  • Exploration of potential applications beyond those established for structurally similar compounds

  • Development of structure-activity relationships to guide the design of more potent and selective derivatives

  • Investigation of different formulation strategies to optimize drug delivery and bioavailability

  • Potential for patent protection of novel applications or synthetic methods

Analytical Considerations

Identification and Characterization Methods

For proper identification and characterization of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine, several analytical techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would provide critical information about the compound's structure, confirming the presence and position of key functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula and provide fragmentation patterns characteristic of the compound's structure.

  • Infrared (IR) Spectroscopy: This technique would reveal characteristic absorption bands for the sulfonyl group, aromatic ring, and other functional groups.

  • X-ray Crystallography: If crystals suitable for X-ray analysis could be obtained, this technique would provide definitive confirmation of the three-dimensional structure.

  • Chromatographic Methods: HPLC and GC-MS would be valuable for assessing the compound's purity and for developing analytical methods for its quantification in various matrices.

These analytical approaches would be essential for confirming the identity, purity, and structural integrity of synthesized batches of the compound, particularly in the context of research and development activities.

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